Nicardipine
Overview
Description
Nicardipine is a calcium channel blocker used for the treatment of high blood pressure and angina . It belongs to the dihydropyridine class of calcium channel blockers (CCBs) and works by affecting the movement of calcium into the cells of the heart and blood vessels . As a result, nicardipine relaxes blood vessels and increases the supply of blood and oxygen to the heart while reducing its workload .
Synthesis Analysis
The synthesis of Nicardipine hydrochloride involves the reaction of 3-amino-2-butenoic acid-2’- (N-benzyl-N-methyl)aminoethyl ester and 3-methyl-4- (3’-nitrophenyl)-3-methyl crotonate as raw materials in an inert solvent . The reaction is tracked through TLC (thin layer chromatography) or HPLC (high performance liquid chromatography) until being finished . The synthesis process of the nicardipine hydrochloride is improved and optimized, facilitating mass production and obtaining high-purity and high-yield alpha-crystal-form nicardipine hydrochloride and beta-crystal-form nicardipine hydrochloride .Molecular Structure Analysis
Nicardipine has a molecular formula of C26H29N3O6 and a molecular weight of 479.525 . It is a small molecule and is part of the approved and investigational groups .Chemical Reactions Analysis
Nicardipine has been found to inhibit reactions catalyzed by CYP1A, CYP2A6, CYP2C8, CYP2C9, and CYP2C19 . It also showed a strong inhibitory potency on the typical CYP2D6-catalyzed drug metabolism .Physical And Chemical Properties Analysis
Nicardipine has a molecular weight of 479.52 and a molecular formula of C26H29N3O6 . It is soluble in DMSO at 95 mg/mL and in water at 30 mg/mL .Scientific Research Applications
Anti-Neuroinflammatory Effects
Nicardipine, a calcium channel blocker, has been shown to have significant anti-neuroinflammatory effects. In research using murine BV-2 microglia, nicardipine significantly inhibited microglia-related neuroinflammatory responses. This includes inhibition of microglial cell migration and reduction in the release of nitric oxide and expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These findings suggest a potential role for nicardipine in the development of therapies for inflammation-related neurodegenerative diseases (Huang et al., 2014).
Cerebrovascular Disease Management
Nicardipine has been examined in controlled clinical studies for its application in cerebrovascular diseases. It's been studied in the management of subarachnoid haemorrhage (SAH) to prevent vasospasm and improve clinical outcomes. Intra-arterial or using implants of nicardipine prolonged-release has shown a decreased incidence of vasospasm, delayed ischemic deficits, and improved clinical outcome after severe SAH. Additionally, nicardipine is recommended for elevated blood pressure after acute ischemic stroke or intracerebral haemorrhage and is effective in the prevention of stroke. Studies have also focused on the treatment of cognitive deterioration of vascular origin, with nicardipine showing improvement in more than 60% of treated patients (Amenta et al., 2009).
Intravenous Nicardipine in Hypertension Management
Intravenous (IV) nicardipine has been used for rapid control of blood pressure in severe or postoperative hypertension. It has been as effective as IV nitroprusside in short-term BP reduction in patients with severe hypertension. IV nicardipine has potential roles in intraoperative acute control of BP in various surgical procedures and in the deliberate induction of reduced BP in surgeries where haemostasis may be difficult. It has also shown efficacy in preventing cerebral vasospasm in patients with recent aneurysmal subarachnoid haemorrhage (Curran et al., 2012).
Nicardipine in Transdermal Delivery Systems
Nicardipine hydrochloride has been explored for transdermal delivery systems due to its extensive first-pass metabolism after oral administration. Studies have developed microemulsions for nicardipine, showing the effect of microemulsion components on the percutaneous absorption of the drug. This research suggests potential for developing transdermal delivery systems for nicardipine, which could offer alternative methods for its administration (Wu et al., 2010).
Safety And Hazards
Nicardipine is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . Personal protective equipment and face protection should be worn when handling Nicardipine . It should not be ingested, and if swallowed, immediate medical assistance should be sought .
properties
IUPAC Name |
5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O6/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19/h5-12,15,24,27H,13-14,16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBHBTPTTSWHBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023363 | |
Record name | Nicardipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nicardipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014760 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.47e-03 g/L | |
Record name | Nicardipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00622 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nicardipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014760 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
By deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, nicardipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload. | |
Record name | Nicardipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00622 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Nicardipine | |
CAS RN |
55985-32-5 | |
Record name | Nicardipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55985-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Nicardipine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055985325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicardipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00622 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nicardipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(benzylmethylamino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)pyridine-3,5-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.466 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | NICARDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ5312222S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Nicardipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014760 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136-138 °C, 136 - 138 °C | |
Record name | Nicardipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00622 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nicardipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014760 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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